![molecular formula C11H22Cl4N4 B6302720 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride CAS No. 2199248-02-5](/img/structure/B6302720.png)

1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

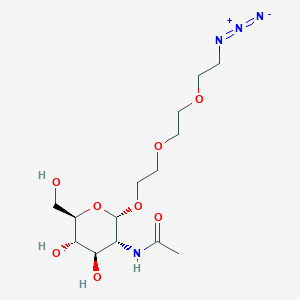

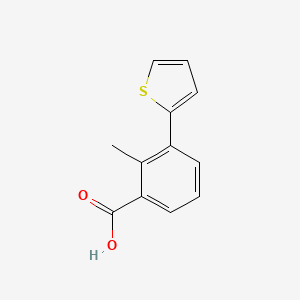

“1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 953748-71-5 . It has a molecular weight of 206.29 . The IUPAC name for this compound is [2- (4-methyl-1-piperazinyl)-3-pyridinyl]methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-9,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用

NMPT is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used in biochemistry as a reagent for the synthesis of proteins, peptides, and other biomolecules. In addition, NMPT is used in pharmacology as a reagent for the synthesis of drugs and drug analogs.

作用機序

Mode of Action

It’s worth noting that many piperazine derivatives interact with their targets by binding to specific sites, leading to changes in the target’s function .

Biochemical Pathways

Piperazine derivatives often influence various biochemical pathways depending on their specific targets .

Result of Action

The effects would likely depend on the specific targets and pathways influenced by the compound .

実験室実験の利点と制限

NMPT is a very versatile reagent, and is widely used in a variety of laboratory experiments. One of the main advantages of using NMPT is that it is relatively inexpensive, and is readily available. In addition, NMPT is soluble in both water and organic solvents, making it a very useful reagent for a variety of laboratory experiments. However, one of the main drawbacks of using NMPT is that it is a strong base, and can cause chemical degradation of some molecules.

将来の方向性

NMPT is a versatile reagent, and is used in a variety of scientific research applications. In the future, NMPT could be used for a variety of new applications, including drug discovery, drug delivery, and as a catalyst for organic reactions. In addition, NMPT could be used to develop new diagnostic tools, such as biosensors and immunoassays. Finally, NMPT could be used to develop new materials, such as polymers and nanomaterials.

合成法

NMPT can be synthesized in a few different ways. The most common method is to react pyridine with an alkyl halide and an amine. The reaction of pyridine with an alkyl halide and an amine occurs in two steps. The first step is the formation of an intermediate, which is then reacted with an amine to form NMPT. The reaction of pyridine with an alkyl halide and an amine is a nucleophilic substitution reaction, and is catalyzed by a base such as potassium carbonate.

生化学分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially involving targeting signals or post-translational modifications .

特性

IUPAC Name |

[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;tetrahydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.4ClH/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11;;;;/h2-4H,5-9,12H2,1H3;4*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWRNUGHLRPGDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)CN.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)

![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)

![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)

![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302725.png)

![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)